molecular formula C17H16ClNO4 B1305521 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid CAS No. 332052-54-7

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid

Cat. No.: B1305521
CAS No.: 332052-54-7
M. Wt: 333.8 g/mol
InChI Key: CBWWJKKIMHVAMZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is an organic compound that features both chloro and methoxy functional groups attached to a benzoylamino and phenyl-propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid typically involves the following steps:

    Formation of the Benzoylamino Intermediate: This can be achieved by reacting 4-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Coupling with 4-Methoxyphenyl Propionic Acid: The intermediate is then coupled with 4-methoxyphenyl propionic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-(4-Hydroxy-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

    Reduction: 3-(Benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

    Substitution: 3-(4-Substituted-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used in drug development, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-benzoylamino)-3-phenyl-propionic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Methoxy-benzoylamino)-3-(4-chloro-phenyl)-propionic acid: The positions of the chloro and methoxy groups are swapped, potentially leading to different chemical and biological properties.

Uniqueness

3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWWJKKIMHVAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389661
Record name 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332052-54-7
Record name 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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